SOD1-Derlin-1 inhibitor-2
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Overview
Description
SOD1-Derlin-1 inhibitor-2: is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) and Derlin-1. This interaction is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), a neurodegenerative disorder characterized by the progressive loss of motor neurons . By preventing the interaction between SOD1 and Derlin-1, this compound aims to ameliorate ALS pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SOD1-Derlin-1 inhibitor-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production of this compound typically involves high-throughput screening of chemical libraries to identify potential inhibitors, followed by optimization of the lead compounds . The production process is designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: : SOD1-Derlin-1 inhibitor-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: : The major products formed from these reactions are intermediate compounds that are further processed to obtain the final this compound .
Scientific Research Applications
SOD1-Derlin-1 inhibitor-2 has significant applications in scientific research, particularly in the study of amyotrophic lateral sclerosis (ALS). It is used to investigate the role of SOD1-Derlin-1 interaction in ALS pathogenesis and to develop potential therapeutic strategies . Additionally, the compound is employed in high-throughput screening assays to identify other potential inhibitors of protein-protein interactions .
Mechanism of Action
SOD1-Derlin-1 inhibitor-2 exerts its effects by binding to the SOD1 protein, preventing its interaction with Derlin-1 . This inhibition disrupts the pathological pathway that leads to motor neuron death in ALS . The compound targets specific binding sites on SOD1 and Derlin-1, blocking their interaction and thereby reducing the toxic effects of SOD1 mutations .
Comparison with Similar Compounds
Similar Compounds
- SOD1-Derlin-1 inhibitor-1
- Other small-molecule inhibitors targeting SOD1 interactions
Uniqueness: : SOD1-Derlin-1 inhibitor-2 is unique in its high specificity and potency in inhibiting the SOD1-Derlin-1 interaction . Compared to other similar compounds, it has shown significant efficacy in preclinical models of ALS, making it a promising candidate for further development .
Properties
Molecular Formula |
C22H18N4OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-amino-N-phenyl-N-prop-2-enyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c1-2-13-26(16-8-4-3-5-9-16)22(27)20-19(23)17-10-11-18(25-21(17)28-20)15-7-6-12-24-14-15/h2-12,14H,1,13,23H2 |
InChI Key |
NQWFEZIEBLGBMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
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